molecular formula C6H12N2O4 B034628 N,N'-Dimethoxy-N,N'-dimethyloxamide CAS No. 106675-70-1

N,N'-Dimethoxy-N,N'-dimethyloxamide

Cat. No. B034628
Key on ui cas rn: 106675-70-1
M. Wt: 176.17 g/mol
InChI Key: OXSWGKZLVLVHIS-UHFFFAOYSA-N
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Patent
US07358394B2

Procedure details

The reaction was carried out in the same manner as in Example 3 except for changing ethanol to dimethylformamide in Example 3. As a result, 1.16 g (Reaction yield: 77.5%) of N,N′-dimethoxy-N,N′-dimethyl oxamide was found to be formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])C.C[N:5]([CH3:8])[CH:6]=[O:7]>>[CH3:1][O:3][N:5]([CH3:8])[C:6]([C:6]([N:5]([O:3][CH3:1])[CH3:8])=[O:7])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C(=O)N(C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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